REACTION_SMILES
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[CH3:18][OH:19].[CH3:1][O:2][c:3]1[c:4](-[n:12]2[cH:13][n:14][c:15]([CH3:17])[cH:16]2)[cH:5][cH:6][c:7]([N+:9]([O-:10])=[O:11])[cH:8]1>>[CH3:1][O:2][c:3]1[c:4](-[n:12]2[cH:13][n:14][c:15]([CH3:17])[cH:16]2)[cH:5][cH:6][c:7]([NH2:9])[cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc([N+](=O)[O-])ccc1-n1cnc(C)c1
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Name
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Type
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product
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Smiles
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COc1cc(N)ccc1-n1cnc(C)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |